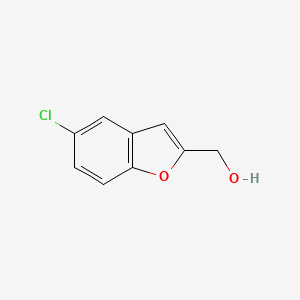

(5-Chlorobenzofuran-2-yl)methanol

Descripción general

Descripción

“(5-Chlorobenzofuran-2-yl)methanol” is a chemical compound with the molecular formula C9H7ClO2 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of “this compound” involves various methods. One method involves the use of sodium tetrahydroborate and ethanol at 0 - 20℃ . Another method involves the use of borane-THF in tetrahydrofuran at 0 - 60℃ . Yet another method involves the use of lithium aluminium tetrahydride in tetrahydrofuran at 0℃ .

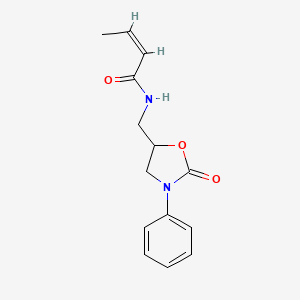

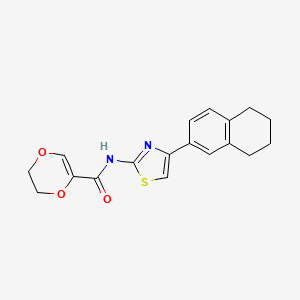

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzofuran ring substituted with a chlorine atom at the 5-position and a methanol group at the 2-position .

Aplicaciones Científicas De Investigación

Methanol in Hydrogen Production

Methanol, due to its properties as a liquid hydrogen carrier, plays a significant role in hydrogen production. The process involves various methods such as steam reforming, partial oxidation, and autothermal reforming, highlighting the development of catalysts and reactor technology to improve efficiency and selectivity towards hydrogen production. Copper-based catalysts are noted for their high activity, though challenges remain regarding their stability and deactivation over time. Novel reactor designs, such as porous copper fiber sintered-felt and monolith structures, have been explored to enhance the production process (García et al., 2021).

Methanol Synthesis and Application

The synthesis of methanol and its potential uses, particularly as a clean-burning fuel, are under continuous examination. Methanol is produced at large scales and has applications ranging from being a peaking fuel in power stations to serving as a primary transportation fuel or fuel additive. Its clean-burning nature offers significant advantages in terms of emissions compared to conventional fuels (Cybulski, 1994).

Methanol as a Marker for Insulating Paper Degradation

In the context of power transformers, methanol has been identified as a useful chemical marker for assessing the condition of solid insulation. The presence of methanol in transformer oil, resulting from the degradation of insulating paper, can serve as an indicator of the insulation's health, guiding maintenance and operational decisions (Jalbert et al., 2019).

Safety and Hazards

“(5-Chlorobenzofuran-2-yl)methanol” is classified as a hazardous substance. It may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to use this compound only outdoors or in a well-ventilated area, avoid breathing dust, and wear protective clothing, gloves, safety glasses, and dust respirator .

Propiedades

IUPAC Name |

(5-chloro-1-benzofuran-2-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO2/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-4,11H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJJHGEDUVMVBOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C=C(O2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(1-methyltriazol-4-yl)methanone](/img/structure/B2536289.png)

![N-(benzo[d][1,3]dioxol-5-yl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2536290.png)

![2-amino-N-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2536296.png)

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2536297.png)

![(1beta,4beta)-Bicyclo[2.2.2]oct-5-ene-2alpha-methanol](/img/structure/B2536298.png)

![5-fluoro-2-({[4-methyl-5-(1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-benzothiazole](/img/structure/B2536302.png)

![1,3-Diethyl 2-{[(pyridin-4-yl)amino]methylidene}propanedioate](/img/structure/B2536304.png)

![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2536305.png)

![[4-(4-Oxo-2-thioxo-1,4-dihydro-2H-quinazolin-3-yl)-phenyl]-acetic acid](/img/structure/B2536306.png)